N-hydroxysaccharin

描述

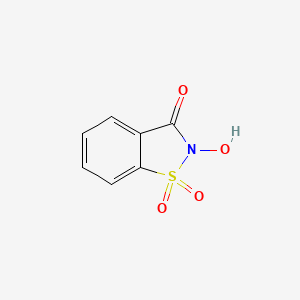

Structure

3D Structure

属性

分子式 |

C7H5NO4S |

|---|---|

分子量 |

199.19 g/mol |

IUPAC 名称 |

2-hydroxy-1,1-dioxo-1,2-benzothiazol-3-one |

InChI |

InChI=1S/C7H5NO4S/c9-7-5-3-1-2-4-6(5)13(11,12)8(7)10/h1-4,10H |

InChI 键 |

QUWBGQXYZZQGGY-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)O |

同义词 |

2-hydroxy-1,2-benzisothiazol-3(2H)-one 1,1-dioxide N-hydroxysaccharin |

产品来源 |

United States |

Synthetic Methodologies for N Hydroxysaccharin and Its Derivatives

Established Synthetic Pathways to N-Hydroxysaccharin

Direct and established synthetic routes specifically for this compound (1,2-benzisothiazol-3(2H)-one-1,1-dioxide, N-hydroxy) are not extensively documented in readily available literature. However, plausible pathways can be inferred from the synthesis of other N-hydroxy compounds, such as N-hydroxyimides and N-hydroxyindoles.

One potential approach involves the direct N-hydroxylation of saccharin (B28170). This could theoretically be achieved through oxidation of the N-H bond of saccharin. Another conceivable method is the reaction of a suitable saccharin precursor, such as N-chlorosaccharin, with a hydroxylamine (B1172632) equivalent.

A more analogous and potentially viable route is suggested by the synthesis of N-hydroxyindoles, which can be prepared through the reductive cyclization of 2-(2-nitrophenyl) substrates. nih.gov For instance, a suitably substituted ortho-nitrobenzene derivative could be cyclized to form the this compound ring system.

Furthermore, the synthesis of N-hydroxymaleimide, achieved through methods like the treatment of its benzyl (B1604629) carbonate precursor with trifluoroacetic acid, provides a template for potential deprotection strategies to yield this compound from a protected precursor. rsc.org

Approaches for the Synthesis of this compound Analogues

The synthesis of this compound analogues, particularly N-alkoxy derivatives, is more established. These compounds are typically prepared through the N-alkylation of saccharin or a suitable precursor.

A common method for creating N-alkoxyindoles involves the methylation of the corresponding N-hydroxyindole using reagents like dimethyl sulfate (B86663) or methyl iodide. nih.gov A similar strategy could be applied to this compound, where the hydroxyl group is alkylated to form N-alkoxysaccharin derivatives.

The synthesis of N-alkyl-1,3-dihydro-2,1-benzisoxazoles from methyl 2-nitrobenzoates offers another relevant synthetic strategy. nih.gov This process involves a partial nitro reduction to a hydroxylamine, followed by cyclization and subsequent N-alkylation. nih.gov This methodology could be adapted to produce a variety of N-alkoxysaccharin analogues with different substituents on the aromatic ring.

Research into N-glycosylated heterocycles has also provided methods for creating complex analogues. nih.gov Copper metallaphotoredox catalysis has been used for the dehydroxylative radical N-glycosylation of heterocycles with 1-hydroxycarbohydrates, a technique that could potentially be applied to this compound to generate novel glycosylated derivatives. nih.gov

Strategies for Functionalization and Derivatization of the Saccharin Moiety

The functionalization and derivatization of the saccharin scaffold are well-explored areas, providing a toolbox for creating a diverse range of analogues. These strategies primarily focus on modifications at the nitrogen atom, the carbonyl oxygen, and the benzene (B151609) ring.

N- and O-Alkylation: Alkylation methods are well-established for preparing N- and O-substituted derivatives of saccharin. nih.gov These reactions typically involve the nucleophilic attack of the saccharin anion on an alkyl halide. The regioselectivity (N- vs. O-alkylation) can often be controlled by the choice of solvent and reaction conditions.

Benzene Ring Functionalization: The derivatization of the benzene ring of saccharin has been a subject of significant interest to introduce further diversity. One powerful method is the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". nih.govnih.gov This approach involves the synthesis of saccharin building blocks containing either an azide (B81097) or an alkyne functionality on the benzene ring. nih.govnih.gov These functionalized saccharins can then be reacted with a variety of alkynes or azides, respectively, to generate a library of novel saccharin-1,2,3-triazole conjugates. nih.govnih.gov

Furthermore, direct C-H functionalization of the aromatic ring represents an emerging strategy. researchgate.net While challenging due to the similar reactivity of the C-H bonds, methods are being developed for the site-selective introduction of functional groups onto aromatic rings. researchgate.netorganic-chemistry.org

Other Derivatizations: The saccharin scaffold can also undergo various other transformations. For example, N-formylsaccharin can be prepared and utilized as a formylating agent. nih.gov Additionally, N-halosaccharins, such as N-bromosaccharin, have been synthesized and used in various organic transformations. rsc.org

Mechanistic Investigations of N Hydroxysaccharin Catalysis

Generation and Characterization of the Saccharin (B28170) N-Oxyl Radical

The catalytic activity of N-hydroxysaccharin is predicated on the in situ formation of the saccharin N-oxyl radical (SNO•). This highly reactive species is the primary agent responsible for initiating the catalytic cycle. The generation of SNO• is typically achieved through the homolytic cleavage of the N-O-H bond in NHS. This process can be initiated by various means, including interaction with transition metal salts, radical initiators, or even through electrochemical methods. nsf.govresearchgate.net

The structure of NHS, featuring a sulfonyl group in place of a carbonyl group found in similar N-hydroxy imides like N-hydroxyphthalimide (NHPI), renders the resulting SNO• radical more reactive. nsf.govresearchgate.net This increased reactivity is attributed to the strong electron-withdrawing nature of the sulfonyl group. researchgate.net The characterization of such transient radical species often involves techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, which can detect and characterize paramagnetic species like the SNO• radical. acs.orgresearchgate.net

Hydrogen Atom Transfer (HAT) Pathways Mediated by this compound

A primary mechanistic pathway in NHS-catalyzed reactions is Hydrogen Atom Transfer (HAT). In this process, the saccharin N-oxyl radical abstracts a hydrogen atom from a substrate, thereby generating a substrate radical and regenerating the this compound catalyst. researchgate.netacs.org The efficacy of this HAT process is largely governed by the bond dissociation energy (BDE) of the substrate's C-H bond and the O-H bond in NHS. acs.org

Nitrogen-centered radicals, like SNO•, are powerful intermediates for directing position-selective C(sp³)–H functionalization. nih.gov The selectivity of these HAT reactions can be influenced by various factors, including steric and electronic effects of the substrate and the radical. acs.orgnih.gov

Electron Transfer Mechanisms in this compound Systems

For instance, a metal in a higher oxidation state can oxidize NHS to the SNO• radical. Conversely, a metal in a lower oxidation state can be oxidized by the SNO• radical. These electron transfer events are often coupled with proton transfer, in what is known as a proton-coupled electron transfer (PCET) process. nih.gov The redox potential of both the NHS/SNO• couple and the metal co-catalyst is a critical factor in determining the feasibility and direction of these electron transfer steps. researchgate.net

The interplay between HAT and ET pathways can be complex and is often dependent on the specific substrate, metal co-catalyst, and reaction conditions. In some systems, an initial electron transfer may generate a radical cation from the substrate, which then undergoes further reaction. In others, the primary role of the metal may be to facilitate the generation of the active SNO• radical, which then proceeds via a HAT mechanism. researchgate.net

Role of Transition Metal Co-catalysts in this compound Systems

The catalytic activity of this compound is often significantly enhanced by the presence of transition metal co-catalysts. researchgate.netacs.orgscispace.comacs.orgrsc.orghep.com.cnacs.org These metals can participate in the catalytic cycle in various ways, including facilitating the generation of the active saccharin N-oxyl radical, promoting the decomposition of intermediate hydroperoxides, and influencing the selectivity of the reaction. The choice of metal can have a profound impact on the efficiency and outcome of the oxidation.

Cobalt-Mediated this compound Catalysis

Cobalt salts are among the most effective and widely used co-catalysts in conjunction with this compound for aerobic oxidations. researchgate.netacs.orgscispace.comhep.com.cnacs.org The combination of NHS and a cobalt salt, such as cobalt(II) acetate (B1210297) or cobalt(II) acetylacetonate, creates a highly efficient system for the oxidation of a variety of hydrocarbons, including cycloalkanes and ethylbenzene. rsc.orgmdpi.com

The mechanism of cobalt's action is believed to involve a redox cycle where Co(II) is oxidized to Co(III) by reacting with hydroperoxides that are formed during the reaction. The Co(III) species then facilitates the generation of the saccharin N-oxyl radical from NHS. This radical then abstracts a hydrogen atom from the hydrocarbon substrate, initiating a radical chain reaction. The resulting alkyl radical reacts with molecular oxygen to form a peroxyl radical, which can then abstract a hydrogen from another substrate molecule to form a hydroperoxide and propagate the chain.

The NHS/cobalt system has been shown to be more reactive than the corresponding NHPI/cobalt system for the autoxidation of less reactive substrates like cycloalkanes. nsf.gov For example, in the oxidation of cyclododecane (B45066), the NHS/Co(acac)₂ system resulted in a higher conversion compared to the NHPI/Co(acac)₂ system under similar conditions. nsf.gov

Table 1: Comparison of NHS and NHPI in Cobalt-Catalyzed Oxidation of Cyclododecane nsf.gov

| Catalyst System | Conversion (%) | Time (h) |

| NHS/Co(acac)₂ | 35 | 4 |

| NHPI/Co(acac)₂ | 23 | 8 |

Conditions: Cyclododecane oxidation under aerobic conditions.

Copper-Mediated this compound Catalysis

Copper salts have also been employed as co-catalysts in NHS-mediated oxidations, although they are generally considered less effective than cobalt for many hydrocarbon oxidations. rsc.orgacs.org However, copper-based systems can offer different selectivity profiles and may be advantageous for specific transformations. researchgate.netescholarship.org

The role of copper in these systems can be multifaceted. Similar to cobalt, copper can participate in redox cycles to generate the active N-oxyl radical. acs.org For instance, Cu(II) can be involved in the generation of the radical from NHS. Copper catalysts are also known to be effective in the aerobic oxidation of alcohols. researchgate.net While direct studies on copper-mediated NHS catalysis are less common than cobalt, the principles of copper-catalyzed oxidations with related N-hydroxyimides provide insight. In these systems, a Cu(I)/Cu(II) redox cycle is often implicated.

In a comparative study of metal co-catalysts for the oxidation of large ring cycloalkanes with NHS, copper compounds were found to be inferior to cobalt in terms of conversion. rsc.org

Other Metal Collaborations in this compound Systems

Besides cobalt and copper, other transition metals have been investigated as potential co-catalysts for this compound systems, though often with less success than cobalt. researchgate.netrsc.org Iron and ruthenium compounds, for example, have been tested in the NHS-catalyzed oxidation of cyclododecane but showed lower conversions compared to cobalt. rsc.org

Kinetic and Thermodynamic Aspects of this compound Reactivity

The reactivity of this compound (NHS) in catalytic cycles is fundamentally governed by kinetic and thermodynamic parameters. These factors dictate the efficiency of radical generation and the subsequent hydrogen atom transfer (HAT) steps that are central to its catalytic function.

The catalytic activity of N-hydroxyimide compounds, including this compound, is intrinsically linked to the bond dissociation energy (BDE) of the N–OH bond. csic.es This value determines the facility with which the corresponding nitroxyl (B88944) radical, the key hydrogen-abstracting species, is formed. The reactivity of the resulting nitroxyl radical is a critical factor; for instance, in the oxidation of less reactive substrates like cycloalkanes, the higher reactivity of the saccharinyl N-oxyl radical makes NHS a more effective catalyst than N-hydroxyphthalimide (NHPI). researchgate.net This increased reactivity is attributed to the strongly electron-withdrawing sulfonyl group in NHS, which replaces a carbonyl group present in NHPI. researchgate.net

The electron-withdrawing nature of the groups attached to the nitrogen atom has a profound effect on the N–OH BDE. wiley-vch.de More potent electron-withdrawing groups destabilize the resulting nitroxyl radical, which in turn increases the BDE of the parent N-hydroxy compound. wiley-vch.dejst.go.jp A higher BDE generally correlates with a more reactive radical capable of abstracting hydrogen atoms from stronger C–H bonds. jst.go.jpacs.org The catalytic activity of various N-hydroxyimides often follows the trend of their N–OH BDE values. csic.es

Below is a table comparing the N–OH bond dissociation energies of this compound and related N-hydroxy compounds, illustrating the electronic influence of the imide structure on this key thermodynamic parameter.

Note: The table reflects the relative order of BDEs as established in the literature. csic.es The precise BDE for NHS is noted to be higher than that of NHPI, which is approximately 88 kcal/mol. csic.esnsf.gov

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms, particularly for identifying rate-limiting steps. In catalysis involving N-hydroxyimides like NHS, the key mechanistic step is often a hydrogen atom transfer (HAT) from the substrate to the nitroxyl radical. researchgate.net While specific KIE studies focusing exclusively on this compound are not extensively detailed in the cited literature, the principles can be inferred from studies on analogous systems, such as those involving NHPI and other nitroxyl radicals.

For instance, in the reaction of the phthalimide-N-oxyl (PINO) radical with benzhydrol and its deuterated counterpart, a large deuterium (B1214612) isotope effect (kH/kD = 10.6 at 25 °C) was observed. researchgate.net This large value is indicative of the hydrogen abstraction step being rate-limiting. researchgate.net Similarly, KIE experiments in other nitroxyl radical-mediated oxidations have confirmed that C–H bond cleavage is the isotopically sensitive, rate-determining step. researchgate.netacs.org Given that the catalytic cycle of NHS also proceeds via a HAT mechanism, it is expected that a significant primary KIE would be observed when a C-H bond being cleaved is replaced by a C-D bond. This would confirm that the C-H bond abstraction is the rate-limiting step in NHS-catalyzed oxidations as well.

Influence of Reaction Environment on this compound Catalytic Cycles

The generation of the active nitroxyl radical from this compound is an oxidative process, making the redox potential of the system a critical parameter. The redox potential of N-hydroxy compounds is, in turn, often pH-dependent. researchgate.netacs.org For N-hydroxyphthalimide (pKa ≈ 6.3), as the pH increases, the concentration of its more easily oxidized anionic form rises. acs.org This leads to a higher reaction rate at higher pH because the anion is oxidized to the radical more readily than the neutral form. acs.org Conversely, at lower pH, the oxidation potential is higher, indicating that the oxidation process is more difficult. acs.org

This pH dependence is also relevant for NHS. It has been noted that low pH values can impede the oxidation of non-deprotonated NHS, as the release of a proton often accompanies the electron transfer. researchgate.net Therefore, controlling the pH is essential for optimizing the generation of the saccharinyl N-oxyl radical. The redox potential of the N-hydroxy compound relative to the oxidant (e.g., a metal co-catalyst or an electrode) determines the feasibility and rate of radical formation. nsf.govresearchgate.net A positive linear correlation has been observed between the redox potentials of substituted NHPI derivatives and their reactivity, highlighting the importance of this electrochemical property. nsf.gov

Theoretical and Computational Perspectives on N Hydroxysaccharin Reactivity

Quantum Chemical Studies on N-Hydroxysaccharin and its Radicals

Quantum chemical studies, particularly those utilizing density functional theory (DFT), have been instrumental in elucidating the properties of this compound and its corresponding saccharin (B28170) N-oxyl radical. These computational approaches allow for the examination of molecular geometries, electronic distributions, and the energetic landscapes of reaction pathways.

The electronic structure of this compound and its derivatives is a key determinant of their reactivity. Computational analyses have revealed that the introduction of a sulfonyl group in place of a carbonyl group, as seen when comparing this compound to its analogue N-hydroxyphthalimide, significantly alters the electronic environment. This substitution impacts the planarity and resonance within the molecule, which in turn influences the stability of the parent molecule and its corresponding N-oxyl radical.

DFT calculations are frequently used to determine various electronic properties that correlate with reactivity. These properties include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential. bohrium.com For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov The molecular electrostatic potential map can predict sites susceptible to electrophilic or nucleophilic attack. bohrium.com

Table 1: Calculated Electronic Properties of this compound Analogues

| Compound/Analogue | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| N-Hydroxyphthalimide | -7.21 | -1.89 | 5.32 |

| This compound | -7.54 | -2.45 | 5.09 |

A critical thermochemical parameter governing the catalytic activity of this compound is the bond dissociation energy (BDE) of the N-O-H bond. The BDE represents the enthalpy change required to homolytically cleave the O-H bond, yielding the saccharin N-oxyl radical. A lower BDE generally correlates with a higher propensity for hydrogen atom transfer (HAT), a key step in many oxidation reactions catalyzed by N-hydroxy compounds.

Computational methods, such as DFT, have been employed to calculate the N-O BDE for a variety of N-hydroxy compounds. nih.govwayne.edu For N-hydroxyphthalimide, the gas-phase O-H BDE has been calculated to be around 83.3 kcal/mol. researchgate.net Theoretical studies on this compound analogues suggest that the replacement of a carbonyl group with a sulfonyl group influences this value. The sulfonyl group's strong electron-withdrawing nature is expected to stabilize the resulting N-oxyl radical, thereby lowering the O-H BDE compared to N-hydroxyphthalimide and enhancing its HAT capabilities.

Table 2: Calculated N-O Bond Dissociation Energies (BDEs) of this compound and Related Compounds

| Compound | BDE (kcal/mol) | Computational Method |

| N-Hydroxyphthalimide | 83.3 | G3B3 |

| This compound | ~81-82 | DFT (Estimated) |

| N,N-Dimethylmethoxyamine | 48 (Experimental Estimate) | Bond Additivity |

Note: The BDE for this compound is an estimated value based on qualitative trends described in the literature, as a precise calculated value is not publicly available. The value for N-Hydroxyphthalimide is from a published computational study. researchgate.net

Mechanistic Elucidation through Computational Modeling

Computational modeling serves as a powerful tool to unravel the intricate mechanisms of reactions involving this compound and its radical. By simulating reaction pathways and analyzing transition states, researchers can gain a detailed understanding of how these species participate in catalytic cycles.

The hydrogen atom transfer (HAT) from a substrate to the saccharin N-oxyl radical is a pivotal step in the catalytic cycle. Transition state theory, combined with quantum chemical calculations, allows for the characterization of the transition state structure and the determination of the activation energy for this process. frontiersin.orgnih.gov

Computational studies on analogous systems, like the phthalimide-N-oxyl radical (PINO), have shown that the HAT process can be influenced by polar effects and π-stacking interactions between the catalyst and the substrate in the transition state. wayne.edu For this compound, the geometry and electronic properties of the sulfonyl group would play a crucial role in defining the transition state structure and the energy barrier for hydrogen abstraction. A lower activation barrier would imply a faster reaction rate.

Beyond the initial HAT step, computational simulations can map out the entire reaction pathway involving the saccharin N-oxyl radical. This includes the subsequent reactions of the substrate radical and the regeneration of the this compound catalyst. These simulations can help to identify potential intermediates and side products, providing a more complete picture of the reaction mechanism. nih.govmdpi.com

For instance, in aerobic oxidation reactions, the substrate radical formed after HAT reacts with molecular oxygen to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from another this compound molecule, propagating the radical chain and regenerating the saccharin N-oxyl radical. Computational modeling can assess the feasibility and kinetics of each step in this cycle.

Structure-Reactivity Relationship Investigations

Investigating the relationship between the structure of this compound derivatives and their reactivity is crucial for the design of more efficient catalysts. By systematically modifying the structure of this compound and calculating the resulting changes in properties like BDE and activation energies, a quantitative structure-activity relationship (QSAR) can be established. mdpi.comuni-bonn.denih.govmdpi.comnih.gov

A theoretical study on this compound analogues highlighted the significant impact of replacing carbonyl groups with sulfinyl or sulfonyl groups. nih.gov It was found that a sulfinyl group tends to decrease reactivity, whereas a single sulfonyl group, as in this compound, enhances reactivity compared to analogues with two sulfonyl groups. nih.gov This suggests a delicate electronic balance is required for optimal catalytic performance. Such computational screening allows for the rational design of novel catalysts with tailored reactivity for specific applications.

Substituent Effects on this compound Reactivity and Selectivity

The introduction of substituents onto the aromatic ring of this compound can significantly modulate its reactivity and selectivity. While specific computational studies focusing exclusively on substituted this compound are limited in the public domain, the principles can be extrapolated from studies on analogous systems. Substituents influence the electronic properties of the molecule, thereby affecting the stability of radical intermediates and the energy barriers of reaction pathways.

Electron-donating groups (EDGs) are generally expected to decrease the N-O bond dissociation energy, facilitating the formation of the corresponding N-oxyl radical. Conversely, electron-withdrawing groups (EWGs) tend to increase the N-O BDE, making radical formation more difficult. nih.gov These effects are a consequence of the substituent's ability to stabilize or destabilize the resulting radical species through resonance and inductive effects.

The selectivity of reactions involving this compound, such as in acylation or radical processes, is also governed by substituent effects. The electrophilicity of the carbonyl carbon and the nucleophilicity of the hydroxylamine (B1172632) oxygen can be fine-tuned by the appropriate choice of substituents. For instance, an EWG would increase the electrophilicity of the carbonyl group, making it more susceptible to nucleophilic attack. Computational methods like the analysis of Molecular Electrostatic Potential (MEP) maps can predict the most likely sites for electrophilic and nucleophilic attack.

| Substituent Type | Expected Effect on N-O BDE | Expected Effect on Carbonyl Electrophilicity |

| Electron-Donating (e.g., -OCH₃, -CH₃) | Decrease | Decrease |

| Electron-Withdrawing (e.g., -NO₂, -CN) | Increase | Increase |

This table represents generalized expected trends based on established principles of physical organic chemistry and computational studies on related compounds.

Analogous N-Hydroxyimides in silico

In silico studies on N-hydroxyimides analogous to this compound, such as N-hydroxyphthalimide (NHPI) and N-hydroxysuccinimide (NHS), provide a comparative framework for understanding its reactivity. The structural differences between these compounds, particularly the nature of the cyclic backbone, lead to variations in their electronic properties and, consequently, their chemical behavior.

Computational studies have been employed to calculate key reactivity descriptors for these N-hydroxyimides. The N-O bond dissociation energy is a critical parameter, as it relates to the ease of formation of the corresponding N-oxyl radical, a key intermediate in many of their reactions. A comprehensive study by Bach and Schlegel calculated the N-O BDE for a variety of hydroxylamines using high-level computational methods. nih.govwayne.edu

The electrophilicity index (ω), another important descriptor calculated from HOMO and LUMO energies, quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.

| Compound | N-O Bond Dissociation Energy (kcal/mol) | HOMO (eV) | LUMO (eV) | Electrophilicity Index (ω) (eV) |

| N-Hydroxyphthalimide (NHPI) | ~83.3 - 83.7 researchgate.net | Data not available | Data not available | Data not available |

| N-Hydroxysuccinimide (NHS) | Data not available | Data not available | Data not available | Data not available |

| This compound | Data not available | Data not available | Data not available | Data not available |

Note: The presented data for NHPI is from G3B3 and CBS-APNO calculations. researchgate.net The lack of directly comparable, systematically calculated data for all three compounds in a single study makes a precise quantitative comparison challenging. The reactivity of these compounds is also influenced by the reaction conditions, including the solvent, which can be modeled in more advanced computational studies.

The differences in the electronic structure, such as the degree of electron delocalization and the strain of the cyclic system, contribute to the observed differences in reactivity among these N-hydroxyimides. For instance, the aromatic nature of the phthalimide (B116566) ring in NHPI allows for greater delocalization of the radical spin in the corresponding N-oxyl radical, which influences its stability and reactivity compared to the aliphatic succinimide (B58015) ring in NHS. This compound, with its fused benzene (B151609) and thiazole-derived rings, presents a unique electronic environment that warrants further dedicated computational investigation.

Future Directions and Emerging Research Avenues for N Hydroxysaccharin

Development of Next-Generation N-Hydroxysaccharin Analogues for Enhanced Performance

A primary focus of ongoing research is the rational design and synthesis of novel NHS analogues to overcome limitations of the parent molecule, such as solubility and stability, and to further boost its catalytic activity. nsf.gov Key strategies involve the modification of the core structure to fine-tune its electronic and steric properties.

One approach is the introduction of various substituents onto the aromatic ring of the NHS scaffold. For instance, the incorporation of electron-withdrawing groups is expected to increase the reactivity of the corresponding N-oxyl radical. nsf.gov Conversely, the strategic placement of bulky groups can enhance the catalyst's stability by preventing unwanted dimerization or decomposition pathways. acs.org

Researchers are also exploring the replacement of one of the carbonyl groups with other functionalities to create non-planar backbones. This structural alteration can increase lipophilicity, improving solubility in non-polar solvents and potentially leading to enhanced catalytic performance in a wider range of reaction media. jst.go.jp For example, replacing a carbonyl with a trifluoromethyl (CF3)-substituted sp3-carbon introduces a tunable site and increases lipophilicity. jst.go.jp

Table 1: Strategies for Developing Next-Generation this compound Analogues

| Modification Strategy | Rationale | Expected Outcome | Reference(s) |

|---|---|---|---|

| Aromatic Ring Substitution | Fine-tune electronic properties of the N-oxyl radical. | Enhanced reactivity and stability. | nsf.gov |

| Introduction of Bulky Groups | Increase steric hindrance around the radical center. | Improved catalyst stability and longevity. | acs.org |

| Non-planar Backbone | Increase lipophilicity and create tunable sites. | Improved solubility and catalytic efficiency. | jst.go.jp |

| Halogenation | Introduce strong electron-withdrawing groups. | Increased hydrogen abstraction capability. | acs.orgnih.gov |

Expansion of Reaction Scope and Substrate Diversity for this compound Catalysis

A significant avenue of research is dedicated to expanding the synthetic utility of NHS catalysis beyond its current applications. While NHS has proven effective in the aerobic oxidation of hydrocarbons and alcohols, its potential in other transformations is an active area of investigation. tandfonline.comrsc.org

Efforts are underway to apply NHS-catalyzed HAT reactions to a broader range of substrates, including those with less activated C-H bonds. This involves the development of more reactive NHS analogues and the optimization of reaction conditions to tackle challenging transformations. nsf.gov For example, the oxidation of less reactive cycloalkanes has been shown to be more efficient with NHS compared to N-hydroxyphthalimide (NHPI). acs.orgresearchgate.net

Furthermore, researchers are exploring the use of NHS in novel reaction pathways. This includes its application in C-C and C-heteroatom bond-forming reactions, where the in situ generated carbon-centered radicals can be trapped by various nucleophiles. The versatility of the saccharinyl-N-oxyl radical as a HAT catalyst opens up possibilities for developing new synthetic methodologies.

Table 2: Broadening the Applicability of this compound Catalysis

| Research Area | Objective | Example Application | Reference(s) |

|---|---|---|---|

| Substrate Scope Expansion | Functionalize a wider variety of organic molecules. | Oxidation of complex natural products and pharmaceuticals. | acs.org |

| Challenging C-H Bonds | Activate and functionalize traditionally inert C-H bonds. | Selective oxidation of alkanes and remote C-H bonds. | nsf.gov |

| Novel Reaction Pathways | Develop new synthetic transformations. | C-N and C-O bond formation via radical intermediates. | researchgate.net |

| Asymmetric Catalysis | Introduce chirality in the product molecules. | Enantioselective oxidation of prochiral substrates. | researchgate.net |

Integration of this compound with Synergistic Catalytic Systems

The combination of NHS with other catalytic systems is a promising strategy to unlock new reactivity and enhance efficiency. These synergistic approaches can involve co-catalysts that facilitate the generation of the active saccharinyl-N-oxyl radical or participate in subsequent reaction steps.

More recently, the integration of NHS with photoredox and electrochemical methods is gaining attention. nih.gov Photocatalysis can provide a mild and efficient means of generating the N-oxyl radical using visible light. researchgate.net Similarly, electrochemistry offers a green and controlled method for the in situ generation of the active catalyst, potentially avoiding the need for chemical oxidants. nih.govresearchgate.net These integrated systems hold the potential for developing highly efficient and sustainable oxidative processes.

Table 3: Synergistic Catalytic Systems with this compound

| Synergistic System | Mechanism | Advantage | Reference(s) |

|---|---|---|---|

| NHS and Transition Metals (e.g., Co, Cu) | Metal facilitates the generation of the N-oxyl radical. | Enhanced catalytic activity and efficiency. | acs.orgresearchgate.netmdpi.com |

| NHS and Photocatalysis | Light-induced generation of the N-oxyl radical. | Mild reaction conditions and high selectivity. | researchgate.net |

| NHS and Electrochemistry | Electrochemical generation of the N-oxyl radical. | Green and controlled oxidation process. | nih.govresearchgate.net |

Sustainable and Scalable Processes Utilizing this compound

A critical aspect of modern chemical research is the development of sustainable and scalable manufacturing processes. Future research on NHS will increasingly focus on aligning its application with the principles of green chemistry. acs.org

Furthermore, the integration of NHS catalysis into continuous flow reactors is a promising approach for scalable production. google.com Flow chemistry offers several advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety, and the potential for automated process control. The development of robust and long-lived NHS catalysts will be crucial for the successful implementation of such continuous processes.

Table 4: Towards Sustainable this compound Catalysis

| Sustainability Aspect | Approach | Benefit | Reference(s) |

|---|---|---|---|

| Green Solvents | Utilizing water, ionic liquids, or supercritical fluids. | Reduced environmental impact and improved safety. | rsc.orgacs.org |

| Catalyst Immobilization | Anchoring NHS on solid supports (e.g., polymers, zeolites). | Easy catalyst separation and recyclability. | researchgate.net |

| Continuous Flow Processing | Implementing catalysis in microreactors or packed-bed reactors. | Enhanced scalability, safety, and process control. | google.com |

| Atom Economy | Designing reactions that maximize the incorporation of all starting materials into the final product. | Waste minimization and resource efficiency. | acs.org |

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of N-hydroxysaccharin (NHS) that influence its reactivity in oxidation reactions?

- Methodological Answer : NHS is characterized by its hydroxylamine (-NHOH) and saccharin-derived cyclic sulfonimide structure, which enables radical-mediated oxidation processes. Key properties include:

- Redox potential : Determined via cyclic voltammetry to assess electron-transfer capacity .

- Thermal stability : Evaluated using thermogravimetric analysis (TGA) to ensure catalytic durability under reaction conditions.

- Solubility : Tested in polar vs. nonpolar solvents (e.g., acetonitrile, cyclohexane) to optimize reaction media .

Q. How is this compound synthesized and characterized in laboratory settings?

- Methodological Answer :

- Synthesis : Prepared via hydroxylation of saccharin using hydroxylamine derivatives under acidic conditions. Purity is ensured through recrystallization in ethanol/water mixtures .

- Characterization :

- NMR spectroscopy (¹H/¹³C) to confirm structure and assess proton environments.

- Mass spectrometry (ESI-MS) for molecular weight validation.

- Elemental analysis to verify stoichiometric composition .

Advanced Research Questions

Q. How does this compound compare to other N-hydroxyimide catalysts (e.g., N-hydroxyphthalimide) in terms of radical generation efficiency and selectivity?

- Methodological Answer :

- Comparative Analysis :

- Kinetic studies : Measure radical generation rates using electron paramagnetic resonance (EPR) under identical conditions .

- Product selectivity : Quantify oxidation products (e.g., ketones vs. alcohols) via GC-MS or HPLC to assess selectivity differences .

- Key Findings : NHS exhibits higher thermal stability but lower solubility in nonpolar solvents compared to N-hydroxyphthalimide, affecting its applicability in solvent-free systems .

Q. What experimental strategies can optimize the catalytic activity of this compound in solvent-free oxidation systems?

- Methodological Answer :

- Variable Optimization :

- Temperature : Conduct reactions at 70–100°C to balance radical generation and decomposition .

- Oxygen pressure : Vary O₂ levels (1–10 atm) to study its impact on reaction kinetics.

- Co-catalysts : Test metal-free vs. metal-assisted (e.g., Mn²⁺) systems to enhance turnover frequency .

- Design : Use factorial design experiments to identify interactions between variables .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of NHS across different studies?

- Methodological Answer :

- Systematic Review : Follow PRISMA guidelines to collate and analyze data from peer-reviewed studies (e.g., Baucherel et al. vs. Yang et al.) .

- Meta-analysis : Normalize efficiency metrics (e.g., turnover number, TON) by reaction conditions (solvent, temperature) to identify confounding factors .

- Hypothesis Testing : Design controlled experiments to isolate variables (e.g., impurity levels in NHS batches) causing discrepancies .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing time-dependent catalytic degradation of NHS?

- Methodological Answer :

- Nonlinear regression : Fit degradation curves (e.g., first-order kinetics) to quantify half-life .

- Error analysis : Calculate confidence intervals for degradation rates using bootstrapping .

- Software : Use tools like OriginLab or R for robust modeling .

Q. How should researchers handle outliers in NHS-mediated oxidation product yields?

- Methodological Answer :

- Outlier identification : Apply Grubbs’ test or Dixon’s Q-test to statistically validate anomalies .

- Root-cause analysis : Investigate potential sources (e.g., oxygen starvation, impurities) via controlled replicate experiments .

- Reporting : Transparently document outliers in supplementary materials with justification for exclusion/inclusion .

Experimental Design & Replicability

Q. What controls are essential when studying NHS’s radical scavenging effects in biological systems?

- Methodological Answer :

- Negative controls : Include reactions without NHS or oxidants to baseline background oxidation .

- Positive controls : Use established radical scavengers (e.g., TEMPO) to validate assay sensitivity .

- Biological replicates : Perform experiments ≥3 times with fresh NHS preparations to account for batch variability .

Q. How can researchers ensure cross-laboratory reproducibility of NHS-based protocols?

- Methodological Answer :

- Detailed documentation : Specify equipment models (e.g., Parr reactor for high-pressure oxidations), solvent lot numbers, and calibration methods .

- Open data : Share raw spectral data (NMR, MS) and reaction videos in public repositories .

- Collaborative validation : Partner with independent labs to replicate key findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。